(5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl methanesulfonate
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Overview
Description
(5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl methanesulfonate is an organic compound that belongs to the class of dioxolane derivatives. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The methanesulfonate group attached to the dioxolane ring imparts unique chemical properties to the compound, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl methanesulfonate typically involves the reaction of 5-methyl-2-oxo-2H-1,3-dioxol-4-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
5-Methyl-2-oxo-2H-1,3-dioxol-4-ylmethanol+Methanesulfonyl chloride→(5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl methanesulfonate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: The major products are substituted dioxolane derivatives.
Oxidation Reactions: The major products are sulfone derivatives.
Reduction Reactions: The major products are alcohol derivatives.
Scientific Research Applications
(5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl methanesulfonate involves the interaction of the methanesulfonate group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl acetate
- (5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl chloride
- (5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl bromide
Uniqueness
(5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This uniqueness makes it particularly useful in specific chemical reactions and applications where other compounds may not be as effective.
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6S/c1-4-5(12-6(7)11-4)3-10-13(2,8)9/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAUWJZQIOVGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70757256 |
Source
|
Record name | (5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70757256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91526-15-7 |
Source
|
Record name | (5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)methyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70757256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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